molecular formula C16H17NO3S B2521784 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291873-99-8

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Cat. No.: B2521784
CAS No.: 1291873-99-8
M. Wt: 303.38
InChI Key: HDMSEHRHVWMTJZ-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate ester core substituted with a 3-methyl group and an amino-oxoethyl moiety linked to a 3-methylbenzyl group. This structure combines aromatic thiophene and benzyl motifs, which are common in bioactive molecules and materials science.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-11-4-3-5-13(8-11)9-17-14(18)10-20-16(19)15-12(2)6-7-21-15/h3-8H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMSEHRHVWMTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((3-methylbenzyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural elements are compared below with related derivatives:

Compound Name Core Structure Substituents Key Features
Target Compound Thiophene-2-carboxylate 3-Methylthiophene; 3-methylbenzyl-amino-oxoethyl Combines lipophilic methyl groups with a benzyl-amide linker.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy, 4-hydroxyphenyl, amino-oxoethyl Polar hydroxyl group enhances solubility; saturated ring reduces aromaticity.
[2-(2-Methylanilino)-2-oxoethyl] 2-thiophen-2-ylquinoline-4-carboxylate (CAS 399520-51-5) Quinoline-thiophene hybrid 2-Methylanilino, thiophen-2-yl Extended π-system (quinoline) may enhance fluorescence or binding affinity.
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene-2-carboxylate 3-Amino, 4-methyl Amino group enables functionalization; simpler structure lacks benzyl linkage.
Key Observations:
  • Lipophilicity : The 3-methylbenzyl group in the target compound likely increases lipophilicity compared to polar derivatives like 6o or hydroxyphenyl-containing analogs.
  • Synthetic Flexibility: Compounds with amino-oxoethyl linkers (e.g., ) are often synthesized via Petasis multicomponent reactions or acylation steps, suggesting similar routes for the target compound .

Physical and Spectroscopic Properties

Data from analogous compounds provide insights into expected properties:

Property Target Compound (Inferred) Ethyl 6o Methyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Weight ~350–370 g/mol 390.14 g/mol 171.21 g/mol
Melting Point 180–220°C (estimated) Not reported Not reported
1H NMR (δ ppm) ~2.3–2.5 (CH3, thiophene),
~4.5–5.0 (CH2, ester),
~7.1–7.3 (Ar-H)
1.2–1.4 (CH3, ethoxy),
4.3–4.5 (CH2, ester)
2.2 (CH3), 3.8 (OCH3),
6.8 (thiophene-H)
13C NMR (δ ppm) ~165–170 (C=O ester),
~140–145 (thiophene-C)
165–170 (C=O),
115–125 (Ar-C)
165 (C=O), 125–135 (thiophene-C)

Biological Activity

2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has the following chemical properties:

  • Molecular Formula: C16H17N1O3S1
  • Molecular Weight: 303.37 g/mol
  • CAS Number: 1291873-99-8

Synthesis Method:
The synthesis typically involves the reaction of 3-methylthiophene-2-carboxylic acid with 2-((3-methylbenzyl)amino)-2-oxoethyl chloride in a solvent like dichloromethane under reflux conditions. This method allows for the formation of the desired compound with reasonable yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation: The compound may bind to certain receptors, altering their activity and impacting various biological processes.

Therapeutic Applications

Research indicates that this compound has potential therapeutic properties, including:

  • Anti-inflammatory Activity: Studies show that thiophene derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties: The compound is being investigated for its effectiveness against various bacterial strains.
  • Anticancer Effects: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is compared with other thiophene derivatives:

Compound NameBiological ActivityKey Findings
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamideAntioxidantExhibits significant free radical scavenging activity.
3-Hydroxythieno[3,4-b]thiophene-2-carboxylateChemical Building BlockUsed in synthesizing diverse thieno[3,4-b]thiophene derivatives.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAntimicrobialDemonstrated effectiveness against several pathogenic bacteria.

This comparison illustrates that while many thiophene derivatives exhibit beneficial biological activities, the specific structural features of this compound contribute to its unique therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

  • Anti-inflammatory Studies: A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Testing: In vitro assays demonstrated that the compound exhibited bacteriostatic activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition: Research highlighted that this compound could inhibit the proliferation of human cancer cell lines by inducing apoptosis, thereby showcasing its anticancer properties.

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